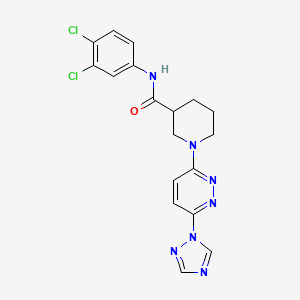
tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, a key intermediate for the synthesis of a protein kinase inhibitor was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with a yield of 49% . Another study reported the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, which were characterized by various spectroscopic methods . Additionally, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, was developed . These studies demonstrate the versatility of synthetic approaches for piperidine derivatives, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, providing detailed information on bond lengths and angles typical for this class of compounds . X-ray diffraction studies have also been used to confirm the structures of other piperidine derivatives, revealing various molecular shapes and intermolecular interactions .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved steps such as acylation and substitution . Another derivative was synthesized through acylation, sulfonation, and substitution, demonstrating the reactivity of the piperidine ring towards different functional groups . These reactions are crucial for the modification of the piperidine core to obtain compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The tert-butyl group, for instance, can impart steric hindrance, affecting the compound's solubility and boiling point. Spectroscopic methods such as NMR and LCMS are commonly used to characterize these compounds . The crystal structures provide insights into the solid-state properties, including intermolecular interactions and packing . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Key Intermediates: The compound serves as a key intermediate in the synthesis of various biologically active compounds. For example, it is crucial in the production of Vandetanib, a medication used in the treatment of certain types of cancer, as illustrated in the synthesis study by Wang et al. (2015) where a three-step synthesis method involving acylation, sulfonation, and substitution was developed (Wang, W. Wang, Q. Tang, & S. Xu, 2015).
- Crystallography and Molecular Packing: Didierjean et al. (2004) provide insights into the crystal structure and molecular packing of tert-butyl derivatives, revealing how they form strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This knowledge is essential in understanding the physical and chemical properties of these compounds (C. Didierjean, J. Marin, E. Wenger, J. Briand, A. Aubry, & G. Guichard, 2004).
Biomedical Research and Drug Synthesis
- Cancer Research: As part of cancer research, tert-butyl derivatives are used as intermediates in the synthesis of small molecule anticancer drugs. Zhang et al. (2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs (B. Zhang, K. Ye, S. Xu, & T. Xu, 2018).
- Synthesis of Biologically Active Alkaloids: The compound is also used in the synthesis of various alkaloids with potential biological activity. Passarella et al. (2005) describe the use of similar piperidine derivatives for the synthesis of biological active alkaloids like sedridine and coniine (D. Passarella, A. Barilli, F. Belinghieri, P. Fassi, S. Riva, A. Sacchetti, A. Silvani, & B. Danieli, 2005).
Pharmaceutical and Chemical Industry Applications
- Drug Development and Optimization: The synthesis of intermediates using tert-butyl derivatives is crucial for developing new pharmaceuticals. For example, Jona et al. (2009) detail an efficient synthesis method for a tert-butyl derivative used in the production of nociceptin antagonists, demonstrating the compound's relevance in pharmaceutical research (H. Jona, J. Shibata, M. Asai, Y. Goto, S. Arai, S. Nakajima, O. Okamoto, H. Kawamoto, & Y. Iwasawa, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydroxyethoxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-6-4-11(5-7-14)10-17-9-8-15/h11,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJERADZJMWHFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260099-72-6 |
Source


|
| Record name | tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)
![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)



![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)
